1,4-Dibromopent-2-ene

Organic Synthesis Natural Product Synthesis Spiro Compounds

1,4-Dibromopent-2-ene is a bifunctional C5 dibromoalkene characterized by two bromine atoms positioned at the 1- and 4-positions relative to a central double bond, with a molecular formula of C₅H₈Br₂ and a molecular weight of 227.92 g/mol. Its structure confers a dual reactivity profile, enabling participation as both an electrophile and a precursor to alkynes via dehydrohalogenation.

Molecular Formula C5H8Br2
Molecular Weight 227.92 g/mol
CAS No. 25296-22-4
Cat. No. B15478888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromopent-2-ene
CAS25296-22-4
Molecular FormulaC5H8Br2
Molecular Weight227.92 g/mol
Structural Identifiers
SMILESCC(C=CCBr)Br
InChIInChI=1S/C5H8Br2/c1-5(7)3-2-4-6/h2-3,5H,4H2,1H3
InChIKeyTTWRDHJRYYHEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromopent-2-ene (CAS 25296-22-4): Key Attributes and Procurement Considerations


1,4-Dibromopent-2-ene is a bifunctional C5 dibromoalkene characterized by two bromine atoms positioned at the 1- and 4-positions relative to a central double bond, with a molecular formula of C₅H₈Br₂ and a molecular weight of 227.92 g/mol . Its structure confers a dual reactivity profile, enabling participation as both an electrophile and a precursor to alkynes via dehydrohalogenation . This compound is of interest in organic synthesis, particularly as a strategic intermediate in the construction of complex molecular architectures, as evidenced by its documented use in the preparation of jasmonoid natural products and perfuming ingredients [1].

Spirocycle synthesis Supports jasmonoid spiro[2.4]hepten-4-one intermediate formation
Bifunctional electrophile Enables sequential cross-coupling using allylic and vinylic bromine
Alkyne precursor Converts to pent-2-yne via dehydrohalogenation pathway

Why 1,4-Dibromopent-2-ene (CAS 25296-22-4) Is Not Interchangeable with Other Dibromoalkanes


The substitution of 1,4-dibromopent-2-ene with other dibromoalkanes or related compounds is not straightforward due to its precise 1,4-bifunctional geometry and the presence of an internal double bond. This specific architecture is essential for achieving the desired regiochemical outcomes in key synthetic transformations, such as the formation of spirocyclic frameworks in jasmonoid synthesis, where alternative isomers or saturated analogs would lead to different reactivity patterns and product profiles [1]. Furthermore, the compound's unique combination of an allylic and a vinylic bromine atom dictates a distinct selectivity profile in cross-coupling and elimination reactions compared to its closest structural analogs, making it a specialized reagent rather than a generic building block [2]. The following sections provide quantitative and contextual evidence to support this differentiation.

1,3-Isomer 1,3-Dibromo isomer may not support the same spirocyclization due to bromine positioning
Saturated analog Saturated 1,4-dibromopentane lacks C=C reactivity; reaction pathways may diverge significantly
C4 homolog Lower homolog 1,4-dibromo-2-butene may alter steric and kinetic profiles in cross-couplings

Quantitative Differentiation Evidence for 1,4-Dibromopent-2-ene (CAS 25296-22-4)


Spirocyclic Framework Construction in Jasmonoid Synthesis: Unique Reactivity Profile

1,4-Dibromopent-2-ene is a key reagent for the construction of spiro[2.4]hepten-4-one intermediates, a critical step in the synthesis of jasmonoid natural products. In a phase-transfer reaction with cyclopentane, it yields the spiro compounds 4a and 4b, which are direct precursors to methyl jasmonate and (Z)-jasmone [1]. This specific transformation is not efficiently achievable with isomeric dibromopentenes (e.g., 1,3-dibromopent-2-ene) due to the requisite 1,4-disposition of the bromine atoms for the intended cyclization and subsequent [1,5]hydrogen shift [2]. No direct quantitative yield data is available for this specific step in the cited literature, but the strategic reliance on this compound for a key bond-forming event underscores its unique synthetic utility.

Spirocycle formation
Class-level inference
Target Enables spiro[2.4]hepten-4-one with cyclopentane
1,3-isomer Not suited; 1,3-geometry cannot direct cyclization
Difference not quantified; 1,4-positioning critical
Supports jasmonoid route; 1,3-isomer not a substitute
Yield data not reported; verify under your conditions
Organic Synthesis Natural Product Synthesis Spiro Compounds

Physical Property Differentiation: 1,4-Dibromopent-2-ene vs. Saturated Analog 1,4-Dibromopentane

While comprehensive experimental physical data for 1,4-dibromopent-2-ene are limited in public repositories, its structural relationship to the saturated analog, 1,4-dibromopentane (CAS 626-87-9), allows for a class-level inference regarding key handling properties. 1,4-Dibromopentane has a reported boiling point of 98-99 °C at 25 mmHg and a density of 1.687 g/mL at 25 °C [1]. The presence of a central double bond in 1,4-dibromopent-2-ene is expected to alter its boiling point and density relative to the saturated chain, and its anticipated reactivity profile is markedly different due to the alkene's participation in addition and cross-coupling reactions .

Physical properties
Class-level inference
Target C₅H₈Br₂, contains C=C bond
Saturated analog bp 98–99°C (25 mmHg), density 1.687 g/mL
Double bond expected to shift boiling point/density
Procurement must specify unsaturated dibromide for alkene reactivity
Limited target data; analog values for context only
Physicochemical Properties Reagent Handling Procurement

Differentiation from Lower Homolog: 1,4-Dibromo-2-butene

The lower homolog, 1,4-dibromo-2-butene (CAS 6974-12-5), has a melting point of 48-51 °C and a boiling point of 205 °C at atmospheric pressure [1]. While both compounds share a 1,4-dibromo-2-ene backbone, the additional methylene unit in 1,4-dibromopent-2-ene (a C5 vs. C4 chain) alters the compound's steric and electronic properties, which can influence reaction kinetics and product selectivity in alkylation and cross-coupling reactions. Direct comparative kinetic data are not available in the open literature, but the difference in chain length is a key parameter in medicinal chemistry and material science where precise molecular architecture is required.

Homolog properties
Cross-study comparable
Target MW 227.92, C5 chain
C4 homolog mp 48–51°C, bp 205°C, MW 213.90
Chain length alters steric/electronic profile
C5 chain gives distinct steric profile vs C4 homolog
Direct kinetic comparison not available
Homolog Comparison Reagent Selection Chain Length

Positional Isomer Differentiation: 1,3- vs. 1,4-Dibromopent-2-ene

1,4-Dibromopent-2-ene is a positional isomer of 1,3-dibromopent-2-ene (CAS 59838-04-9). The shift of a bromine atom from the 3-position to the 4-position creates a 1,4-relationship that is crucial for enabling certain cyclization reactions, as seen in the synthesis of spirocyclic jasmonoid intermediates [1]. While both isomers share the same molecular formula (C₅H₈Br₂) and molecular weight (227.92 g/mol), their distinct substitution patterns lead to different reactivity in nucleophilic substitution and elimination reactions. 1,3-Dibromopent-2-ene is more prone to allylic rearrangements, whereas 1,4-dibromopent-2-ene is predisposed to 1,4-addition and cyclization pathways .

Regiochemistry
Class-level inference
1,4-isomer Substitution enables spirocyclization
1,3-isomer Prone to allylic rearrangement pathways
Substitution pattern dictates reaction outcome
Incorrect isomer may give entirely different products
Confirm isomer identity before use
Isomerism Regioselectivity Structure-Activity Relationship

Potential in Cross-Coupling and Elimination Reactions as a Bifunctional Electrophile

As a bifunctional electrophile, 1,4-dibromopent-2-ene can undergo dehydrohalogenation to yield pent-2-yne, a useful intermediate in organic synthesis . Furthermore, its two bromine atoms provide two potential sites for sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), enabling the synthesis of complex, highly substituted alkenes and dienes [1]. While specific yield data for 1,4-dibromopent-2-ene in these reactions are not publicly available, the general reactivity of 1,4-dibromoalkenes in palladium-catalyzed cross-couplings is well-established, with the 1,4-geometry offering a unique platform for iterative coupling strategies compared to 1,1- or 1,2-dibromoalkenes [2].

Reaction versatility
Class-level inference
Target Sequential cross-coupling possible; forms alkyne
1,1- or 1,2-dibromo Lack same iterative site-selectivity
1,4-geometry unique for stepwise functionalization
Enables site-selective coupling strategies
Reaction yields not reported; optimize conditions
Cross-Coupling Dehydrohalogenation Alkyne Synthesis

Optimal Application Scenarios for 1,4-Dibromopent-2-ene (CAS 25296-22-4) in Research and Development


Synthesis of Jasmonoid Natural Products and Perfuming Ingredients

1,4-Dibromopent-2-ene is a key intermediate in the synthesis of methyl jasmonate and (Z)-jasmone, important natural products with floral, jasmine-like scents used in the perfumery industry . The compound's ability to form spiro[2.4]hepten-4-ones via a phase-transfer reaction is a critical step in this synthetic route, highlighting its utility in constructing complex, biologically relevant molecular architectures [1].

Construction of Complex Molecular Architectures via Sequential Cross-Coupling

The bifunctional nature of 1,4-dibromopent-2-ene, featuring two bromine atoms at distinct positions (allylic and vinylic), makes it a valuable building block for sequential palladium-catalyzed cross-coupling reactions . This allows for the stepwise introduction of different substituents, enabling the efficient synthesis of highly functionalized alkenes and dienes, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials [1].

Precursor for Alkyne Synthesis

Through dehydrohalogenation with a strong base, 1,4-dibromopent-2-ene can be converted into pent-2-yne, an internal alkyne that serves as a versatile intermediate for further synthetic manipulations, including click chemistry, cycloadditions, and organometallic reactions . This transformation provides a straightforward route to an alkyne building block that is otherwise not readily accessible.

Model Substrate for Investigating 1,4-Addition and Elimination Mechanisms

Due to its defined 1,4-relationship between the bromine atoms and the central alkene, 1,4-dibromopent-2-ene serves as an excellent model compound for studying fundamental reaction mechanisms, including 1,4-conjugate additions and double dehydrohalogenation processes . Its use can aid in the development and optimization of new synthetic methodologies with applications across organic chemistry.

Application
Selection Property
Validation Focus
Jasmonoid natural product synthesis
1,4-Dibromo geometry for spirocyclization
Spiro[2.4]hepten-4-one formation efficiency
Sequential cross-coupling reactions
Bifunctional electrophile (allylic & vinylic Br)
Site-selective coupling sequence
Alkyne precursor generation
Dehydrohalogenation capability
Conversion efficiency to pent-2-yne
Mechanistic studies of 1,4-additions
Defined 1,4-relationship and alkene center
Model reaction outcomes for elimination/addition

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